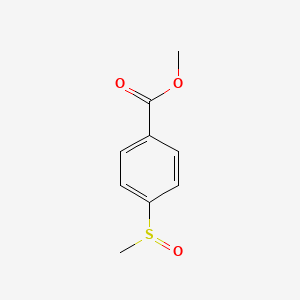

Methyl 4-methanesulfinylbenzoate

Description

Methyl 4-methanesulfinylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with a methanesulfinyl (-SOCH₃) group at the para position.

Properties

CAS No. |

51885-86-0 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 4-methylsulfinylbenzoate |

InChI |

InChI=1S/C9H10O3S/c1-12-9(10)7-3-5-8(6-4-7)13(2)11/h3-6H,1-2H3 |

InChI Key |

DZWCSSHXJQPVSW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)C |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key differentiator is the methanesulfinyl (-SOCH₃) substituent. Comparisons with related methyl benzoate derivatives highlight the impact of substituent chemistry:

Key Observations :

- Polarity : The sulfinyl group in the target compound enhances polarity compared to thioethers (e.g., ) but is less polar than sulfonamides (e.g., metsulfuron-methyl ). This affects solubility in organic vs. aqueous matrices.

- Stability : Sulfinyl groups are more oxidation-resistant than thioethers but less stable than sulfones, influencing storage and reactivity .

- Bioactivity : Sulfonylurea analogs (e.g., metsulfuron-methyl) exhibit herbicidal action by inhibiting acetolactate synthase (ALS) in plants . The sulfinyl group’s electron-withdrawing nature may modify binding efficacy in similar targets.

Research Findings and Data Limitations

- Herbicidal Potential: While sulfonylurea derivatives (e.g., metsulfuron-methyl) are well-documented , the sulfinyl analog’s efficacy remains underexplored. Theoretical studies suggest altered binding dynamics due to the sulfinyl group’s intermediate oxidation state.

- Physicochemical Data : Properties such as melting point, logP, and solubility are inferred from structural analogs due to absent experimental data for the target compound. For example, methyl esters in generally exhibit melting points between 80–150°C and logP values of 1.5–3.5, depending on substituents.

- Ecological Impact: No degradation or bioaccumulation data are available, underscoring the need for further environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.